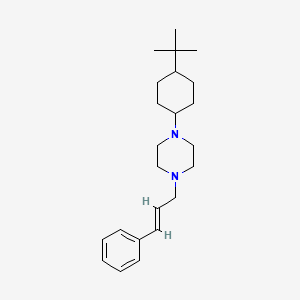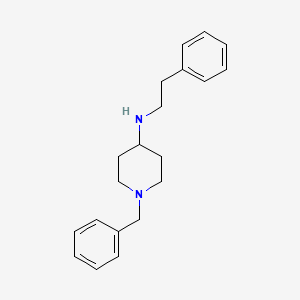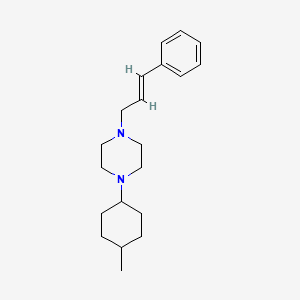
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine
Descripción general
Descripción
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine, also known as ADMDP, is a chemical compound that belongs to the piperazine family. It has gained significant attention from researchers due to its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. ADMDP is a promising candidate for the development of new drugs that can treat various neurological and psychiatric disorders.
Mecanismo De Acción
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine exerts its pharmacological effects by binding to serotonin and dopamine receptors and modulating their activity. It acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and hallucinations. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can improve mood, cognition, and motivation. It has also been found to reduce the levels of stress hormones, such as cortisol, which can improve the body's response to stress. This compound has been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying these receptors. However, this compound has some limitations as well. It has a low bioavailability and a short half-life, which can limit its effectiveness in vivo. It also has a high affinity for other receptors, such as adrenergic and histaminergic receptors, which can complicate its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine. One direction is to develop new this compound derivatives that have improved pharmacological properties, such as higher bioavailability and longer half-life. Another direction is to study the effects of this compound on other neurotransmitter systems, such as glutamate and GABA. This compound can also be used as a tool to study the role of serotonin and dopamine receptors in various neurological and psychiatric disorders. Finally, this compound can be used as a starting point for the development of new drugs that can treat these disorders.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward, motivation, and movement. These properties make this compound a promising candidate for the development of new drugs that can treat various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2/c1-15-3-4-16(2)21(9-15)23-5-7-24(8-6-23)22-19-11-17-10-18(13-19)14-20(22)12-17/h3-4,9,17-20,22H,5-8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMERMDTZCCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743154.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743155.png)
phosphine oxide](/img/structure/B3743161.png)

amino]methyl}-N,N-diethylaniline](/img/structure/B3743194.png)
![4-benzyl-1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B3743198.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3743203.png)
![N,N-dimethyl-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propen-1-yl)aniline](/img/structure/B3743205.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)




